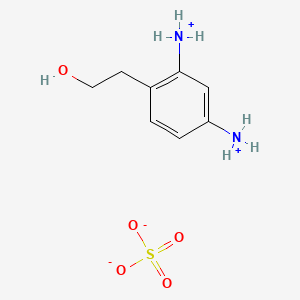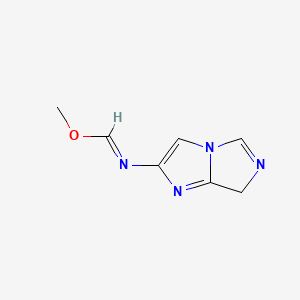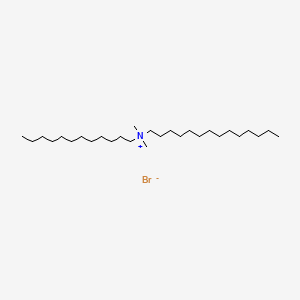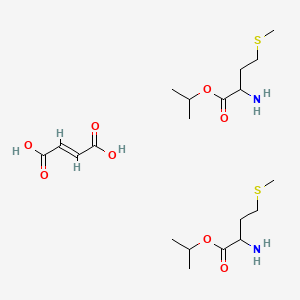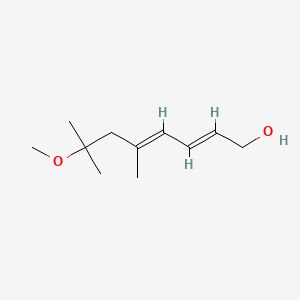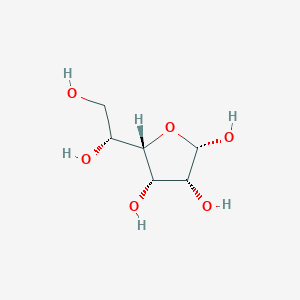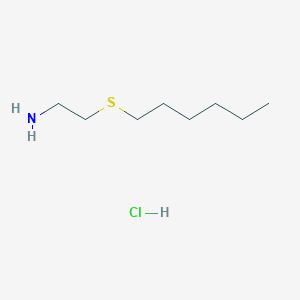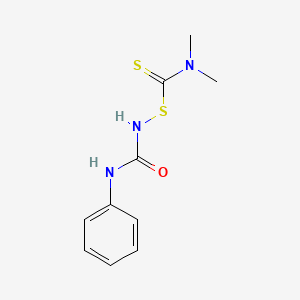
Urea, N-(((dimethylamino)thioxomethyl)thio)-N'-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl- is a compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological and chemical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea typically involves the reaction of dimethylamine, carbon disulfide, and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dimethylamine reacts with carbon disulfide to form dimethylammonium dithiocarbamate.
Step 2: The dimethylammonium dithiocarbamate is then reacted with phenyl isocyanate to yield N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea.
化学反応の分析
Types of Reactions
N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Thiourea: A simpler analog with similar chemical properties.
N,N’-Disubstituted Thioureas: Compounds with different substituents on the nitrogen atoms.
Phenylurea Derivatives: Compounds with a phenyl group attached to the urea moiety.
Uniqueness
N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea stands out due to its unique combination of a dimethylamino group, a thioxomethyl group, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
93686-60-3 |
|---|---|
分子式 |
C10H13N3OS2 |
分子量 |
255.4 g/mol |
IUPAC名 |
(phenylcarbamoylamino) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H13N3OS2/c1-13(2)10(15)16-12-9(14)11-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12,14) |
InChIキー |
PGINXCCSVDJQLZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)SNC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
